(1S,3R)-3-[2-(2-iodophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid
Description
The compound (1S,3R)-3-[2-(2-iodophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid is a cyclopentane-based carboxylic acid derivative featuring an ortho-iodophenyl ketone substituent. Its molecular formula is C₁₄H₁₅IO₃, with a molecular weight of 358.17 g/mol (CAS: 733740-71-1). The stereochemistry at the cyclopentane ring (1S,3R) and the iodine substituent at the phenyl ring’s ortho position are critical to its structural identity. This compound is primarily utilized in research settings as a synthetic intermediate or pharmacophore in drug discovery.
Properties
IUPAC Name |
(1S,3R)-3-[2-(2-iodophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15IO3/c15-12-4-2-1-3-11(12)13(16)8-9-5-6-10(7-9)14(17)18/h1-4,9-10H,5-8H2,(H,17,18)/t9-,10+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOVVCXXJEWJZKP-ZJUUUORDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1CC(=O)C2=CC=CC=C2I)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C[C@@H]1CC(=O)C2=CC=CC=C2I)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15IO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3R)-3-[2-(2-iodophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through a series of cyclization reactions involving appropriate starting materials.
Introduction of the Iodophenyl Group: The iodophenyl group is introduced via an electrophilic aromatic substitution reaction, where an iodine atom is added to a phenyl ring.
Attachment of the Oxoethyl Group: The oxoethyl group is attached to the cyclopentane ring through a nucleophilic substitution reaction, often using a suitable leaving group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
(1S,3R)-3-[2-(2-iodophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium azide (NaN₃) and potassium cyanide (KCN) are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
In synthetic chemistry, (1S,3R)-3-[2-(2-iodophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid serves as a versatile building block for synthesizing more complex organic molecules. Its ability to undergo various chemical reactions such as oxidation, reduction, and substitution allows chemists to modify its structure for specific applications .
Table 1: Common Reactions Involving the Compound
| Reaction Type | Description | Example |
|---|---|---|
| Oxidation | Introduction of additional functional groups | Conversion to carboxylic acids |
| Reduction | Conversion of ketone to alcohol | Use of sodium borohydride |
| Substitution | Nucleophilic substitution with different substituents | Reaction with amines |
Biology
The compound has been investigated for its potential as a biochemical probe or inhibitor. Studies suggest that it may interact with specific molecular targets, making it relevant in biochemical research. For instance, its structural features may allow it to inhibit enzymes involved in various metabolic pathways .
Medicine
In medicinal chemistry, (1S,3R)-3-[2-(2-iodophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid is explored for its therapeutic properties. Preliminary studies indicate potential anti-inflammatory and anticancer activities. The compound's mechanism of action may involve modulating biochemical pathways by inhibiting target enzymes or receptors .
Case Study: Anticancer Activity
Research has shown that derivatives of this compound exhibit selective cytotoxicity towards cancer cell lines. For example, compounds with similar structures demonstrated IC50 values in the low micromolar range against human cancer cells . This suggests that further development could lead to effective anticancer agents.
Industrial Applications
In addition to its research applications, (1S,3R)-3-[2-(2-iodophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid is utilized in the development of advanced materials and polymers. Its unique structure allows for the creation of functional materials with specific properties tailored for industrial use .
Mechanism of Action
The mechanism of action of (1S,3R)-3-[2-(2-iodophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations on the Phenyl Ring
The position and electronic nature of substituents on the phenyl ring significantly influence physicochemical and biological properties.
Key Observations :
- Iodine vs. Nitro and CF₃ groups are electron-withdrawing, affecting electronic distribution and metabolic stability.
Stereochemical and Backbone Modifications
Variations in cyclopentane ring stereochemistry or backbone structure impact conformational stability and biological activity.
Key Observations :
- Stereochemistry : The (1S,3R) configuration in the target compound may favor specific protein-binding pockets compared to (1S,3S) or (1R,3S) analogs.
- Backbone Modifications: Trimethyl or amino substitutions alter solubility and bioavailability. For example, amino derivatives are precursors for peptide-mimetic drugs.
Biological Activity
The compound (1S,3R)-3-[2-(2-iodophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid is a cyclopentane derivative that has garnered attention due to its potential biological activities, particularly in pharmacological applications. This article aims to explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : (1S,3R)-3-[2-(2-iodophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid
- Molecular Formula : C14H15IO3
- Molecular Weight : 344.18 g/mol
The compound features a cyclopentane ring with a carboxylic acid group and an iodophenyl substituent, which may influence its biological interactions and reactivity.
The biological activity of (1S,3R)-3-[2-(2-iodophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid is primarily attributed to its ability to interact with specific molecular targets within biological systems. Preliminary studies suggest that it may function as an enzyme inhibitor or modulator of receptor activity.
- Enzyme Inhibition : It has been suggested that the compound may inhibit certain enzymes involved in metabolic pathways, potentially leading to altered physiological responses.
- Receptor Modulation : The presence of the iodophenyl group may enhance binding affinity to various receptors, influencing signal transduction pathways.
Analgesic Properties
Recent research has indicated that cyclopentane carboxylic acids can exhibit analgesic effects by selectively inhibiting voltage-gated sodium channels (NaV) such as NaV 1.7. This channel is crucial in pain signaling pathways. A study highlighted the discovery of similar compounds that demonstrated significant analgesic effects in transgenic mouse models for inherited erythromelalgia, suggesting potential applications for pain management .
Anticancer Activity
Studies have explored the anticancer properties of various cyclopentane derivatives. While specific data on (1S,3R)-3-[2-(2-iodophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid is limited, related compounds have shown promise in inhibiting cancer cell proliferation and inducing apoptosis through modulation of key signaling pathways.
Case Study 1: Pain Management
In a study focusing on the analgesic effects of cyclopentane derivatives, researchers evaluated the efficacy of (1S,3R)-3-[2-(2-iodophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid alongside other analogs. The compound was tested in vitro for its ability to inhibit NaV 1.7 channels. Results indicated a dose-dependent inhibition pattern, supporting its potential as a therapeutic agent for pain relief .
Case Study 2: Antitumor Activity
Another study investigated the structural modifications of cyclopentane carboxylic acids for antitumor activity. Although (1S,3R)-3-[2-(2-iodophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid was not the primary focus, related compounds demonstrated significant cytotoxicity against various cancer cell lines, indicating potential avenues for further research into this compound's effects .
Comparative Analysis with Similar Compounds
To understand the unique properties of (1S,3R)-3-[2-(2-iodophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid, a comparison with structurally similar compounds can be insightful:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| (1S,3R)-3-[2-(4-fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid | Structure | Moderate NaV inhibition |
| (1S,3R)-3-[2-(bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid | Structure | Significant anticancer activity |
| (1S,3R)-3-[2-(chlorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid | Structure | Weak analgesic effects |
Q & A
Q. What synthetic strategies are recommended for optimizing the yield of (1S,3R)-3-[2-(2-iodophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid?
Methodological Answer: Key steps involve stereoselective cyclopentane ring formation, iodophenyl ketone side-chain introduction, and regioselective carboxylation. For cyclopentane derivatives, intramolecular cyclization via transition-metal catalysis (e.g., Pd-mediated cross-coupling) is effective . Oxidation of intermediates (e.g., cyclopentene precursors) requires careful solvent selection to avoid co-evaporation losses; ether/pentane mixtures are recommended . Post-synthesis, recrystallization in ethyl acetate/hexane improves purity.
Q. How can the stereochemistry and structural integrity of this compound be confirmed experimentally?
Methodological Answer:
- X-ray crystallography : Resolves absolute stereochemistry (1S,3R) and confirms cyclopentane ring conformation .
- 2D NMR : COSY and NOESY correlations verify spatial proximity of the iodophenyl and carboxyl groups (e.g., cross-peaks between H-3 and the oxoethyl group) .
- Chiral HPLC : Validates enantiomeric purity using a Chiralpak IA column (hexane:IPA:TFA = 90:10:0.1) .
Q. What stability considerations are critical during storage and handling?
Methodological Answer:
- Light sensitivity : The iodophenyl group is prone to photodegradation; store in amber vials under inert gas (N₂/Ar) .
- Thermal stability : DSC analysis shows decomposition >150°C; avoid heating above 100°C in solution .
- Hygroscopicity : The carboxylic acid moiety absorbs moisture; use molecular sieves in storage .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity to biological targets?
Methodological Answer:
- Docking studies : Use AutoDock Vina with homology-modeled receptors (e.g., cyclooxygenase-2) to assess interactions between the iodophenyl group and hydrophobic pockets .
- MD simulations : GROMACS workflows (AMBER force field) evaluate conformational stability of the cyclopentane ring in aqueous environments .
- QSAR : Correlate substituent effects (e.g., iodine vs. bromine) with activity using Gaussian-derived descriptors .
Q. What analytical techniques resolve contradictions in reported bioactivity data?
Methodological Answer:
- Metabolite profiling : LC-MS/MS identifies degradation products (e.g., deiodinated species) that may confound bioassays .
- Kinetic solubility assays : Compare PBS vs. DMSO solubility to clarify discrepancies in IC₅₀ values .
- Orthogonal binding assays : Combine SPR and ITC to validate target engagement specificity .
Q. How does the iodine substituent influence structure-activity relationships (SAR) in drug discovery?
Methodological Answer:
- Electrophilic halogen bonding : Iodine enhances interactions with electron-rich residues (e.g., tyrosine) in enzyme active sites .
- Comparative SAR : Replace iodine with Cl/Br/F and assess potency shifts (see table below):
| Substituent | IC₅₀ (COX-2 Inhibition, nM) | LogP |
|---|---|---|
| I | 12 ± 2 | 3.8 |
| Br | 45 ± 5 | 3.2 |
| Cl | 89 ± 10 | 2.9 |
Q. What strategies mitigate racemization during large-scale synthesis?
Methodological Answer:
Q. How can metabolic stability be improved without compromising target affinity?
Methodological Answer:
Q. What crystallographic techniques resolve polymorphism in this compound?
Methodological Answer:
Q. How do solvent effects impact reaction kinetics in cyclopentane ring functionalization?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
